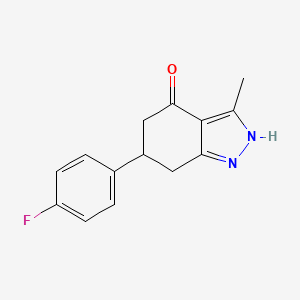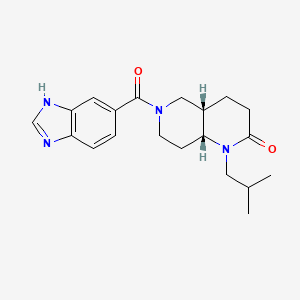![molecular formula C17H20N2O2 B5316210 N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5316210.png)
N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea, commonly known as Clomazone, is a herbicide used to control the growth of broadleaf and grassy weeds in crops such as soybeans, corn, cotton, and peanuts. Clomazone belongs to the family of urea herbicides and is widely used due to its effectiveness and low toxicity.
Mecanismo De Acción
Clomazone inhibits the biosynthesis of chlorophyll in plants by blocking the enzyme protoporphyrinogen oxidase (PPO). This leads to the accumulation of toxic intermediates, resulting in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and can persist in soil and water for extended periods of time. Clomazone can also cause skin and eye irritation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomazone is a widely used herbicide, making it readily available for research purposes. It is also relatively inexpensive and easy to use. However, its persistence in soil and water can make it difficult to control in experiments, and its potential toxicity to aquatic organisms must be taken into consideration.
Direcciones Futuras
Further research is needed to investigate the potential of Clomazone as a tool for controlling invasive plant species and to develop more environmentally friendly herbicides. Additionally, research is needed to better understand the environmental impact of Clomazone and its potential to contaminate soil and water.
Métodos De Síntesis
Clomazone can be synthesized through a three-step process. In the first step, 3-methylphenyl isocyanate is reacted with 3-methoxyphenylethylamine to form N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)urea. The second step involves the reduction of the nitro group in the intermediate product to an amine group using a reducing agent such as iron powder. Finally, the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Clomazone has been extensively studied for its herbicidal properties. It has been found to be effective in controlling weeds such as barnyardgrass, crabgrass, and pigweed. Clomazone has also been studied for its potential use in controlling invasive plant species. In addition, research has been conducted to investigate the environmental impact of Clomazone and its potential to contaminate soil and water.
Propiedades
IUPAC Name |
1-[1-(3-methoxyphenyl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-4-8-15(10-12)19-17(20)18-13(2)14-7-5-9-16(11-14)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLSUMFOGMGQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-nitrophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5316133.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)



![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![2-cyclopropyl-4-[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5316179.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
